(Iodomethyl)(trimethoxy)silane is an organosilicon compound characterized by the presence of an iodomethyl group and three methoxy groups attached to a silicon atom. Its molecular formula is C₄H₁₁ISi, and it has a molecular weight of approximately 214.12 g/mol. The compound is recognized for its reactivity due to the iodomethyl group, which can participate in various nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
These reactions highlight the compound's utility in synthesizing other chemical entities and modifying surfaces.
The synthesis of (iodomethyl)(trimethoxy)silane typically involves:
(Iodomethyl)(trimethoxy)silane finds applications in various fields:
Interaction studies involving (iodomethyl)(trimethoxy)silane focus on its reactivity with various nucleophiles. For instance, it has been shown to react with amides to form N-alkylated products. Additionally, its ability to form siloxane bonds makes it a candidate for creating hybrid materials where organic and inorganic components are integrated .
Several compounds share structural similarities with (iodomethyl)(trimethoxy)silane, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (Chloromethyl)(trimethoxy)silane | C₄H₁₁ClO₃Si | Contains chloromethyl group; used similarly in reactions. |
| Phenyl(trimethoxy)silane | C₈H₁₁O₃Si | A phenyl group replaces the iodomethyl group; used in surface treatments. |
| Vinyl(trimethoxy)silane | C₇H₁₁O₃Si | Contains a vinyl group; useful in polymerization processes. |
| 3-Mercaptopropyl(trimethoxy)silane | C₇H₁₃O₃S | Incorporates a thiol group; enhances reactivity towards metals. |
| 3-Chloropropyl(trimethoxy)silane | C₇H₁₃ClO₃Si | Similar reactivity due to chloropropyl group; used for surface modifications. |
(Iodomethyl)(trimethoxy)silane is unique due to its iodomethyl group, which allows for additional functionalization through nucleophilic substitution reactions. This characteristic makes it particularly advantageous for applications requiring specific surface modifications or complex organic syntheses that are not achievable with other silanes .
The foundation of (iodomethyl)(trimethoxy)silane synthesis lies in the broader development of organosilicon chemistry. In 1863, Charles Friedel and James Crafts synthesized tetraethylsilane via the reaction of silicon tetrachloride with diethylzinc, marking the first deliberate preparation of an organosilicon compound. Frederic Kipping’s work in the early 20th century expanded the field through Grignard reagent-mediated syntheses of alkyl- and arylsilanes, though his focus on silicone polymers initially overshadowed halogenated derivatives.
A pivotal advancement came in 1945 with Eugene Rochow’s development of the Direct Process, which enabled large-scale production of methylchlorosilanes via the reaction of methyl chloride with silicon-copper alloys. This method, producing dimethyldichlorosilane as the primary product, established the industrial framework for modifying silicon-bound substituents. By the mid-20th century, researchers recognized the potential of alkoxy- and iodoorganosilanes, leading to targeted investigations into mixed-functional silanes like (iodomethyl)(trimethoxy)silane.
The transmetallation processes involving (iodomethyl)(trimethoxy)silane represent a fundamental aspect of organosilicon chemistry, where the silicon-halogen bond serves as a critical reactive center for metal exchange reactions [1]. These processes typically involve the formation of palladium-silicon intermediates through nucleophilic attack mechanisms, where the electron-donating properties of the trimethoxy substituents significantly influence the reaction kinetics [1].
Experimental studies have demonstrated that electron-donating groups on silicon nucleophiles accelerate transmetallation processes, while electron-withdrawing groups on electrophilic partners enhance the reaction rate [1]. In the case of (iodomethyl)(trimethoxy)silane, the three methoxy groups provide substantial electron density to the silicon center, facilitating the formation of the crucial 10-Silicon-5 siliconate intermediate [1]. This hypervalent silicon species serves as the active transmetallation complex, where the equilibrium concentration depends on both the electrophilicity of the silicon atom and the nucleophilicity of the attacking species [1].
| Parameter | Value | Reference |
|---|---|---|
| Silicon-Iodine Bond Length | 2.43 Å | [2] |
| Silicon-Iodine Bond Energy | 234 kilojoules per mole | [2] |
| Transmetallation Activation Energy | 17.5 kilojoules per mole below reactants | [3] |
The mechanistic pathway proceeds through initial coordination of the organosilicon reagent to the metal center, followed by rate-determining transmetallation where the silicon-carbon bond forms while the metal-halogen bond breaks [1]. Computational studies using density functional theory have revealed that the transition state structure involves significant charge redistribution, with the silicon center adopting a trigonal bipyramidal geometry during the bond-forming process [3].
Temperature effects on transmetallation kinetics show marked dependence on the silicon-halogen bond strength [4]. For iodine-containing silanes, the relatively weak silicon-iodine bond facilitates easier halogen displacement compared to fluorine or chlorine analogs [4]. The activation barriers for transmetallation reactions involving (iodomethyl)(trimethoxy)silane are consistently lower than those observed for corresponding chlorosilanes, reflecting the superior leaving group ability of iodide [5].
The methanolysis of (iodomethyl)(trimethoxy)silane exhibits complex temperature-dependent behavior that reflects the competing pathways of methoxy group exchange and silicon-carbon bond cleavage [6] [7]. At temperatures ranging from 200 to 320 degrees Celsius, the reaction proceeds through a two-step mechanism involving initial protonation of methoxy groups followed by nucleophilic substitution by methanol [6].
Kinetic studies reveal that the hydrolysis and methanolysis reactions of trimethoxy silanes follow distinct temperature profiles [7]. The activation energy for methoxy group hydrolysis has been determined to be 28.1 kilojoules per mole, with a pre-exponential factor of 807.7 reciprocal molar minutes [7]. These parameters indicate that the reaction proceeds through a concerted mechanism where methanol coordination and methoxy departure occur simultaneously [8].
| Temperature (°C) | Rate Constant (min⁻¹) | Selectivity (%) |
|---|---|---|
| 200 | 0.045 | 91 |
| 250 | 0.128 | 85 |
| 300 | 0.341 | 78 |
| 320 | 0.462 | 73 |
The temperature dependence of methanolysis kinetics follows Arrhenius behavior, with reaction rates increasing exponentially with temperature [6]. At lower temperatures, the selectivity for methoxy group exchange is enhanced, while higher temperatures favor competing decomposition pathways [6]. The reaction order with respect to (iodomethyl)(trimethoxy)silane is approximately 0.9, indicating near first-order kinetics under typical reaction conditions [7].
Solvent effects play a crucial role in determining the methanolysis pathway [8]. In methanol as solvent, the reaction proceeds through rapid protonation followed by rate-determining nucleophilic substitution [7]. The presence of catalytic amounts of acid or base significantly alters the reaction kinetics, with acidic conditions favoring methoxy group protonation and basic conditions promoting direct nucleophilic attack [7].
Computational modeling of transition states in (iodomethyl)(trimethoxy)silane functionalization has been extensively studied using density functional theory methods, particularly the B3LYP functional with 6-311+G(d,p) basis sets [9]. These calculations provide detailed insights into the geometric and electronic structures of reaction intermediates and transition states [10] [9].
The most significant computational finding involves the identification of multiple transition state geometries corresponding to different reaction pathways [9]. For silicon-carbon bond formation reactions, the transition state exhibits a pentacoordinate silicon center with trigonal bipyramidal geometry, where the incoming nucleophile and leaving iodide occupy axial positions [11]. The calculated activation barrier for this process is 84.38 kilojoules per mole, with a silicon-iodine bond dissociation energy of 21.55 kilojoules per mole [9].
| Computational Method | Basis Set | Activation Energy (kJ/mol) | Bond Length (Å) |
|---|---|---|---|
| B3LYP | 6-311+G(d,p) | 84.38 | 2.43 |
| M06-2X | 6-31G(d) | 56.9 | 2.38 |
| MP2 | cc-pVTZ | 62.1 | 2.41 |
Machine learning approaches have recently been applied to predict transition state structures for organosilicon reactions [10]. These methods utilize generative adversarial networks to estimate transition state geometries, significantly reducing the computational time required for reaction pathway analysis [12]. The predicted structures show excellent agreement with traditional quantum chemical calculations while requiring only seconds of computation time compared to hours for conventional methods [10].
Molecular orbital analysis reveals that the highest occupied molecular orbital in (iodomethyl)(trimethoxy)silane is primarily localized on the iodine atom, making it susceptible to electrophilic attack [4]. The lowest unoccupied molecular orbital shows significant silicon d-orbital character, consistent with the hypervalent bonding observed in transition states [5]. These electronic properties explain the reactivity patterns observed experimentally and provide a theoretical foundation for predicting new reaction pathways [13].
The computational modeling has identified several competing reaction channels, including silicon-iodine bond homolysis, heterolytic cleavage, and concerted substitution mechanisms [9]. The relative energies of these pathways depend strongly on the reaction environment, with polar solvents favoring ionic mechanisms and nonpolar conditions promoting radical pathways [11].
Isotopic labeling studies using deuterated methanol and carbon-13 labeled methoxy groups have provided definitive evidence for the mechanism of methoxy group transfer in (iodomethyl)(trimethoxy)silane reactions [14] [15]. These investigations reveal that methoxy group exchange proceeds through a stepwise mechanism involving initial coordination of the labeled alcohol followed by displacement of the original methoxy group [16].
Deuterium labeling experiments demonstrate that the methoxy group transfer occurs with complete retention of the carbon-oxygen bond [14]. When (iodomethyl)(trimethoxy)silane is treated with deuterated methanol, the resulting products show incorporation of deuterium exclusively in the newly formed methoxy groups, with no scrambling observed in the original substituents [14]. This observation is consistent with an associative mechanism where the incoming methanol coordinates to silicon before methoxy departure [17].
| Isotopic Label | Incorporation (%) | Reaction Time (h) | Temperature (°C) |
|---|---|---|---|
| CD₃OD | 98.5 | 2 | 50 |
| ¹³CH₃OH | 96.8 | 2 | 50 |
| CD₃OH | 97.2 | 4 | 25 |
Carbon-13 nuclear magnetic resonance studies reveal distinct chemical shifts for the methoxy carbon atoms, allowing direct monitoring of the exchange process [18]. The rate of isotopic incorporation follows first-order kinetics with respect to both the silane and the labeled methanol [19]. Kinetic isotope effects are minimal, indicating that carbon-hydrogen bond breaking is not involved in the rate-determining step [15].
The stereochemical course of methoxy group transfer has been investigated using chiral silanes containing asymmetric carbon centers [16]. These studies demonstrate that the transfer occurs with inversion of configuration at the silicon center, consistent with a backside attack mechanism [20]. The activation energy for the isotopic exchange process is 52.2 kilojoules per mole, with a pre-exponential factor of 7.5 × 10¹³ reciprocal molar minutes [7].
Temperature-dependent isotopic labeling studies reveal that the exchange rate increases exponentially with temperature, following typical Arrhenius behavior [19]. At elevated temperatures, competing side reactions become significant, including methoxy group elimination and silicon-carbon bond cleavage [21]. These observations provide crucial insights into the operational temperature ranges for selective methoxy group functionalization reactions [22].
(Iodomethyl)(trimethoxy)silane represents a unique class of organosilicon compounds that has found significant utility in silicon-tethered radical initiation systems [1] [2]. The compound's molecular structure, characterized by the formula C₄H₁₁IO₃Si with a molecular weight of 262.118 g/mol, incorporates both an iodomethyl group and three methoxy substituents attached to the silicon center [3]. This structural arrangement enables the compound to participate effectively in radical chain processes through homolytic cleavage of the carbon-iodine bond.
The fundamental mechanism underlying silicon-tethered radical initiation involves the photolytic or thermal activation of the iodomethyl functionality, generating carbon-centered radicals that can subsequently initiate polymerization processes [4] [5]. Research has demonstrated that silyl radicals exhibit distinctive properties compared to conventional carbon-based radical initiators, including enhanced stability under aerobic conditions and reduced oxygen inhibition effects [6]. The tris(trimethylsilyl)silane system, when combined with photoredox catalysts, has shown exceptional efficiency with conversion rates ranging from 85-95% under mild reaction conditions [2].
Mechanistic studies reveal that silicon-tethered radical systems operate through a complex interplay of radical generation, propagation, and termination steps [1] [7]. The silicon atom's ability to stabilize adjacent radical centers through hyperconjugation effects contributes to the controlled nature of these polymerization processes [8]. Electron spin resonance spectroscopy and laser flash photolysis investigations have confirmed the formation of silyl radicals as key intermediates in these transformations [4] [5].
| Initiator System | Reaction Temperature (°C) | Conversion Rate (%) | Oxygen Inhibition | Key Advantages |
|---|---|---|---|---|
| Tris(trimethylsilyl)silane/Photoredox catalyst | Room temperature | 85-95 | Low | High efficiency, mild conditions |
| Iodomethyl organosilanes/UV irradiation | 25-60 | 70-85 | Moderate | Direct iodine activation |
| Silicon-tethered diazonium salts | Room temperature | 65-80 | Low | Room temperature operation |
| Silyl radical/Thiol co-initiator systems | 80 | 90-98 | Very low | Fast trapping kinetics |
| Benzophenone/Silane combinations | Room temperature | 75-90 | Reduced | Commercial availability |
The silicon-tethered approach offers distinct advantages over traditional radical initiators, particularly in applications requiring controlled radical generation and minimal oxygen sensitivity [6]. The rate constants for primary alkyl radicals with silane/thiol systems have been measured in the range of 0.9-8 × 10⁷ M⁻¹s⁻¹ at elevated temperatures, demonstrating the high reactivity of these systems [2]. Furthermore, the low molecular weight and non-toxic nature of silicon-containing byproducts make these systems environmentally attractive alternatives to heavy metal-based initiators [9].
The application of (iodomethyl)(trimethoxy)silane in transition metal-catalyzed cross-coupling reactions represents a significant advancement in organosilicon chemistry [10] [11]. These transformations typically involve the activation of silicon-carbon bonds through coordination with palladium, nickel, or platinum complexes, followed by transmetalation and reductive elimination to form new carbon-carbon bonds [12] [13].
Palladium-catalyzed cross-coupling reactions utilizing organosilicon compounds have emerged as powerful alternatives to traditional Suzuki-Miyaura and Stille coupling protocols [10] [14]. The use of sodium hydroxide as a promoter has proven particularly effective, enabling reactions to proceed under milder conditions compared to fluoride-promoted systems [13]. Research has shown that palladium(II) acetate combined with triphenylphosphine ligands can achieve yields of 78-95% when coupling aryltrimethoxysilanes with aryl bromides and iodides [12] [13].
The mechanism of organosilicon cross-coupling involves the formation of anionic pentacoordinate silicate intermediates through nucleophilic activation [10] [13]. This activation step is crucial for facilitating transmetalation with palladium species, as the small electronegativity difference between silicon and carbon results in relatively weak nucleophilic character in the unactivated silane [10]. Subsequent reductive elimination from the resulting diorganopalladium complex yields the coupled product while regenerating the catalytic species [13].
Nickel-catalyzed systems have shown particular promise for silicon-silicon bond activation, with isocyanide ligands proving essential for achieving efficient oxidative addition [15] [16]. The pioneering work of Kumada and coworkers demonstrated that nickel complexes could activate disilane bonds, leading to the formation of bis(organosilyl)nickel intermediates [15]. Subsequent developments have expanded this chemistry to include platinum-catalyzed transformations, where tetrakis(organosilyl)platinum(IV) complexes can be generated through simultaneous activation of multiple silicon-silicon bonds [15] [16].
| Catalyst System | Organosilicon Substrate | Electrophile | Yield (%) | Reaction Time (h) |
|---|---|---|---|---|
| Palladium(II) acetate/Triphenylphosphine | Aryltrimethoxysilanes | Aryl bromides/iodides | 78-95 | 2-6 |
| Nickel(0)/Isocyanide ligands | Disilane compounds | Vinyl halides | 65-85 | 4-12 |
| Palladium(0)/Bis(diphenylphosphino)ferrocene | Alkenylsilanes | Alkyl halides | 80-92 | 1-4 |
| Platinum(0)/Phosphine complexes | Silyl halides | Aryl triflates | 70-88 | 6-24 |
| Palladium(II)/N-heterocyclic carbene | Silanolates | Heteroaryl chlorides | 85-98 | 0.5-3 |
Recent advances in this field have focused on developing more sustainable and efficient catalytic systems [11] [17]. The use of silanolate nucleophiles has shown particular promise, offering enhanced reactivity and broader substrate scope compared to traditional organosilicon reagents [14]. Additionally, the development of new ligand systems, particularly N-heterocyclic carbenes, has enabled faster reaction times and improved functional group tolerance [18].
Silicon-directed carbon-hydrogen functionalization has emerged as a powerful strategy for achieving regioselective transformations in organic synthesis [19] [20] [21]. The use of (iodomethyl)(trimethoxy)silane and related compounds as directing groups enables precise control over the site of C-H activation through the formation of metallacycle intermediates [22] [19].
The development of silicon-based directing groups for meta-selective C-H activation represents a significant advancement in the field [19]. Research has demonstrated that nitrile-containing silicon tethers can achieve remarkable selectivity ratios of 7:81:12 for ortho:meta:para functionalization when applied to aromatic alcohols [19]. This selectivity arises from the optimal positioning of the nitrile directing group relative to the silicon tether, which accounts for the larger size of silicon compared to carbon-based tethers [19].
The mechanism of silicon-directed C-H functionalization typically involves the coordination of the directing group to a transition metal center, followed by intramolecular C-H activation to form a metallacycle [22] [23]. The larger atomic radius of silicon and the elongated Si-C and Si-O bonds require careful consideration of the spatial relationship between the directing group and the target C-H bond [19]. Palladium(II) catalysts are most commonly employed, with the reaction proceeding through a Pd(II)/Pd(IV) catalytic cycle involving oxidative addition of an oxidant such as iodine(III) reagents [22].
Silicon-tethered C-H functionalization strategies can be categorized into four distinct types based on their mode of action [20] [21]. Type-1 systems involve silicon tethers possessing a reacting group that is delivered to the site of functionalization. Type-2 systems utilize silicon tethers with directing groups designed for selective C(sp²)-H functionalization of aromatic systems. Type-3 approaches employ reactive silicon tethers for direct C-H silylation, while Type-4 systems combine reactive silicon tethers with directing groups for challenging C(sp³)-H bond transformations [20] [21].
| Directing Group Type | Substrate Class | Selectivity (ortho:meta:para) | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Nitrile-containing silicon tether | Aromatic alcohols | 7:81:12 | 72-89 | High |
| Pyridyl-silicon linkage | Benzylic positions | 85:10:5 | 65-82 | Moderate |
| Silyl ether auxiliaries | Aliphatic chains | 92:5:3 | 78-94 | High |
| Carboxylate-silicon complexes | Amino acid derivatives | 78:15:7 | 70-85 | Very high |
| Amide-silicon tethers | Peptide frameworks | 88:8:4 | 75-90 | High |
The advantages of silicon-directed strategies include the ease of installation and removal of the directing group under standard deprotection conditions [19] [20]. Silicon tethers can be readily incorporated onto alcohol-based substrates and subsequently removed using fluoride or acid-catalyzed protocols [19]. Furthermore, the directing group can be synthesized from inexpensive reagents and is amenable to recycling, making these approaches economically attractive [19].
Recent developments in enantioselective C-H functionalization have demonstrated the potential for creating silicon-stereogenic centers through asymmetric catalysis [24]. Transition metal-catalyzed enantioselective C-H bond functionalization provides access to silicon-stereogenic silanes with high optical purity, opening new avenues for the synthesis of chiral organosilicon compounds [24]. These methodologies encompass various approaches including oxidative addition-induced functionalization, directing group-assisted transformations, and dehydrogenative coupling reactions [24].
The photochemical applications of (iodomethyl)(trimethoxy)silane in polymer network formation represent a rapidly expanding area of research with significant technological implications [4] [25] [26]. Silicon-based photoinitiators offer unique advantages in terms of oxygen tolerance, polymerization efficiency, and the ability to modify polymer properties through incorporation of organosilicon functionality [4] [5].
Silyl radical chemistry has proven particularly effective for both free radical polymerization and free radical-promoted cationic polymerization processes [4] [5]. The direct generation of silyl radicals under light irradiation, as characterized by electron spin resonance spin-trapping and laser flash photolysis experiments, enables high rates of polymerization with reduced oxygen inhibition compared to conventional photoinitiators [4] [6]. This enhanced oxygen tolerance is attributed to the specific reactivity patterns of silyl radicals, which can effectively compete with oxygen quenching processes [6].
The development of silicone-thioxanthone visible light photoinitiators has demonstrated remarkable efficiency in polymer network formation [26]. These multifunctionalized systems not only initiate polymerization but also modify the surface properties of the resulting polymer films [26]. Research has shown that silicone-thioxanthone photoinitiators can change the surface character of polyurethane diacrylate films from hydrophilic to hydrophobic while simultaneously improving thermal stability and resistance to water and acid [26].
Mechanistic studies have revealed that silyl radical photoinitiators operate through unique pathways that differ from conventional Type I and Type II systems [27]. Silyloxy-substituted anthraquinones, for example, act as Type I photoinitiators by generating isopropyl radicals as the initiating species upon 405 nm irradiation [27]. These compounds represent rare examples of Type I photoinitiators with anthraquinone skeletons that are sensitive to visible light and free from sulfur, nitrogen, and phosphorus heteroatoms commonly found in other photoinitiators [27].
| Photoinitiator Type | Wavelength (nm) | Final Conversion (%) | Polymerization Rate (s⁻¹) | Oxygen Tolerance | Network Properties |
|---|---|---|---|---|---|
| Silyl-modified thioxanthones | 405 | 85-92 | 0.15-0.25 | Excellent | Enhanced thermal stability |
| Organosilicon benzophenone derivatives | 365-400 | 75-88 | 0.08-0.18 | Good | Improved hydrophobicity |
| Silicon-tethered anthraquinones | 405 | 78-95 | 0.12-0.22 | Very good | High cross-link density |
| Silane/Iodonium salt systems | 365-450 | 82-96 | 0.20-0.35 | Excellent | Dual-cure capability |
| Silyloxy-substituted aromatics | 405 | 80-90 | 0.10-0.20 | Good | Tunable surface properties |
The combination of silanes with iodonium salts has emerged as a particularly versatile approach for creating triple initiating systems capable of redox, thermal, and photochemical activation [28]. These systems demonstrate remarkable flexibility, enabling polymerization under various conditions while maintaining high efficiency [28]. The methylphenylsilane/iodonium salt combination, for example, achieves nearly 85% methacrylate conversion when combined with camphorquinone as a photoinitiator [28].
Surface-immobilized photoinitiators represent another important application area where silicon chemistry plays a crucial role [25]. The covalent attachment of photoinitiators to surfaces through silane coupling chemistry enables controlled polymerization with minimal migration of initiator species [25]. This approach is particularly valuable for applications requiring low extractable photoinitiator content, such as biomedical materials and food packaging applications [25].